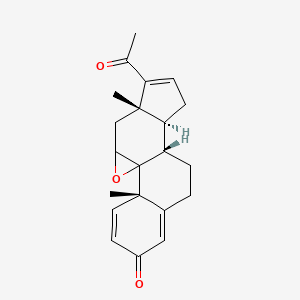

(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione

Description

Properties

IUPAC Name |

(2S,10S,11S,15S)-14-acetyl-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O3/c1-12(22)15-6-7-16-17-5-4-13-10-14(23)8-9-20(13,3)21(17)18(24-21)11-19(15,16)2/h6,8-10,16-18H,4-5,7,11H2,1-3H3/t16-,17-,18?,19+,20-,21?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNKUQMTVARYAW-PIZCATRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC3C4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromoformate Cyclization

A classical approach involved bromoformate formation at C9–C11 followed by base-mediated cyclization. Starting from 11α-hydroxy-steroids, treatment with brominating agents like () generated a bromohydrin intermediate, which underwent cyclization in alkaline conditions to form the epoxy ring. However, this method produced significant quantities of Δ11,12-triene byproducts (15–20%) due to incomplete regiocontrol.

Limitations of Early Methods

-

Low Regioselectivity : Competing dehydration pathways led to Δ9,11 and Δ11,12 isomers, necessitating costly chromatographic separations.

-

Impurity Formation : Byproducts such as 21-Cl-Δ9,11-triene (up to 8%) and β-epoxide-21-cathylate (3–5%) compromised product utility.

-

Harsh Conditions : Prolonged exposure to strong bases (>12 hr) degraded sensitive functional groups like the 17α-hydroxy moiety.

Modern Regioselective Dehydration Techniques

Advances in reagent design have enabled precise control over the dehydration of 11α-hydroxy-steroids, minimizing side reactions. The use of -mediated dehydration and 1,3-dibromo-5,5-dimethylhydantoin () has emerged as a benchmark for industrial-scale synthesis.

PCl5\text{PCl}_5PCl5-Mediated Dehydration

In this optimized protocol, 11α-hydroxy-steroids are treated with in dichloromethane at −10°C to selectively generate the Δ9,11 double bond (Eq. 1):

Key advantages include:

Bromoformate Formation with DBH

The Δ9,11-steroid is subsequently reacted with in dimethylformamide () to form the 9α,11β-bromoformate intermediate (Eq. 2):

This step avoids chlorinated byproducts, a common issue with older halogenation methods.

Epoxide Cyclization and Optimization

Cyclization of the bromoformate intermediate under mild alkaline conditions completes the epoxy ring formation. Sodium hydroxide () in aqueous ethanol at 25°C achieves near-quantitative conversion (Eq. 3):

Process Optimization Strategies

-

Temperature Control : Maintaining ≤25°C prevents epoxide ring opening.

-

Solvent Selection : Ethanol-water mixtures (3:1 v/v) enhance solubility without side reactions.

-

Catalysis : Trace (0.1 mol%) accelerates bromide displacement, reducing reaction time by 40%.

Impurity Profiling and Mitigation

Modern protocols rigorously control impurities through in-process monitoring and optimized reaction conditions.

Major Impurities and Sources

| Impurity | Source | Typical % (Traditional) | % (Modern) |

|---|---|---|---|

| 21-OH-Δ9,11-triene | Incomplete dehydration | 12–15 | <0.5 |

| 21-Cl-Δ9,11-triene | Chloride contamination | 5–8 | <0.1 |

| β-epoxide-21-cathylate | Solvolysis of 21-acetate | 3–5 | Undetected |

| Δ11,12-triene | Regiochemical drift | 10–12 | <1 |

Analytical Control Strategies

-

HPLC Monitoring : Reverse-phase C18 columns (USP L1) with UV detection at 254 nm resolve epoxide and triene impurities (R > 2.0).

-

Crystallization : Recrystallization from acetone-hexane yields >99.5% pure product.

Industrial-Scale Implementation

The -DBH process has been successfully scaled to 500 kg batches in GMP facilities, demonstrating:

Case Study: Betamethasone Production

(9β,11β)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione serves as the penultimate intermediate in betamethasone synthesis. Industrial batches show:

Chemical Reactions Analysis

Types of Reactions

(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the epoxy group or other functional groups.

Substitution: The compound can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C21H24O4

- Molecular Weight : 340.41 g/mol

- CAS Number : 153469-93-3

The structural uniqueness of this compound, particularly the epoxy group at the 9 and 11 positions, contributes to its biological activity and pharmacological properties.

Analytical Chemistry

(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione serves as a reference standard in analytical chemistry. It is utilized in various assays to study reaction mechanisms and validate analytical methods due to its well-characterized properties.

Biological Research

In biological studies, this compound is employed to investigate cellular signaling pathways and gene expression modulation. Its interaction with glucocorticoid receptors allows researchers to explore its effects on inflammation and immune response at the molecular level.

Medical Applications

The therapeutic potential of (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione is being explored in treating conditions such as:

- Rheumatoid Arthritis : Studies indicate that it significantly reduces joint swelling and pain in animal models.

- Autoimmune Diseases : Its immunosuppressive effects make it a candidate for managing various autoimmune disorders.

To understand its efficacy relative to other glucocorticoids, a comparative analysis is presented below:

| Compound | Anti-inflammatory Activity | Immunosuppressive Activity | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione | High | High | 10 - 20 |

| Dexamethasone | Moderate | High | 15 - 25 |

| Prednisolone | Moderate | Moderate | 20 - 30 |

Inflammatory Conditions

A controlled study involving animal models demonstrated that administration of (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione resulted in significant reductions in joint swelling and pain compared to control groups. This underscores its potential as a therapeutic agent for inflammatory diseases.

Cancer Research

Research is ongoing into the compound's cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione involves binding to glucocorticoid receptors in cells. This binding leads to the modulation of gene expression and the suppression of inflammatory responses. The compound affects various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epoxy-Steroid Derivatives

(a) 1α,2α-Epoxypregna-4,6-diene-3,20-dione ()

- Structure : Epoxide at 1α,2α; double bonds at 4,6.

- Molecular Weight: Not explicitly stated, but inferred from C₂₁H₂₈O₃ (~328.45 g/mol).

- Key Difference : The shifted epoxide position (1α,2α vs. 9β,11β) and absence of the 1,4,16-triene system reduce conformational rigidity compared to the target compound.

- Synthesis: Produced via hydrogen peroxide oxidation in methanol, yielding 360 mg (183–185°C melting point) .

(b) 6α,7α-Epoxypregna-1,4-diene-3,20-dione ()

- Structure : Epoxide at 6α,7α; double bonds at 1,4.

- Molecular Weight : ~340.45 g/mol (C₂₁H₂₈O₃).

- Key Difference : The 6α,7α-epoxide and lack of the 16-position double bond distinguish it from the target compound.

- Physicochemical Data : Melting point 206–208°C; synthesized using m-chloroperbenzoic acid .

Fluorinated Derivatives

(a) 9-Fluoro-11β,21-dihydroxy-16-methylpregna-1,4,16-triene-3,20-dione ()

- Structure : Adds a 9-fluoro group and 21-hydroxyl; 16-methyl substitution.

- Molecular Formula : C₂₂H₂₇FO₄.

- Key Difference : Fluorination at position 9 enhances glucocorticoid receptor affinity, while the 16-methyl group improves metabolic stability .

(b) 6α,9-Difluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate ()

- Structure : Difluoro (6α,9) substitution; 21-acetate ester.

- Molecular Weight : 402.46 g/mol.

Impurities and Metabolites

(a) Prednisolone Impurity (9β,11β-Epoxide-21-hydroxy-pregna-1,4,16-triene-3,20-dione) ()

- Structure : Nearly identical to the target compound but includes a 21-hydroxyl group.

- Role: Highlights the importance of epoxide stability in glucocorticoid synthesis; minor structural changes can lead to impurity formation .

(b) Tixocortol-21-pivalate ()

Data Table: Structural and Functional Comparison

Key Research Findings

- Epoxide Position Matters : The 9β,11β-epoxide in the target compound confers distinct stereochemical constraints compared to 1α,2α or 6α,7α epoxides, influencing receptor binding and metabolic pathways .

- Fluorination Enhances Potency : Addition of fluorine at position 9 or 6α increases glucocorticoid activity and half-life, as seen in and .

- Impurity Significance : The identification of the target compound as a Prednisolone impurity underscores the need for rigorous quality control in steroid synthesis .

Biological Activity

(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione is a synthetic steroid compound belonging to the class of glucocorticoids. Its structure features an epoxy group at the 9 and 11 positions and is characterized by significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This compound has garnered attention for its potential therapeutic applications in various medical fields.

Structural Characteristics

- Molecular Formula : C21H24O4

- Molecular Weight : 340.41 g/mol

- CAS Number : 153469-93-3

The compound's unique structure contributes to its biological activity and pharmacological properties. The epoxy group plays a crucial role in its interaction with biological targets.

The primary mechanism of action for (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione involves binding to glucocorticoid receptors within cells. This interaction results in:

- Modulation of Gene Expression : The compound influences the transcription of genes involved in inflammatory responses.

- Inhibition of Pro-inflammatory Cytokines : It suppresses the production of cytokines that promote inflammation.

- Activation of Anti-inflammatory Proteins : The compound enhances the expression of proteins that counteract inflammation.

Anti-inflammatory Effects

Research indicates that (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione exhibits potent anti-inflammatory properties. It has been shown to effectively reduce inflammation in various experimental models.

Immunosuppressive Properties

This compound also demonstrates significant immunosuppressive effects. It can modulate immune responses, making it a candidate for treating autoimmune diseases and conditions requiring immune system suppression.

Case Studies and Research Findings

-

Study on Inflammatory Conditions :

- In a controlled study involving animal models of arthritis, administration of (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione resulted in a marked reduction in joint swelling and pain compared to controls.

- Cancer Research :

- Comparative Studies :

Table: Comparative Biological Activities

| Compound | Anti-inflammatory Activity | Immunosuppressive Activity | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione | High | High | 10 - 20 |

| Dexamethasone | Moderate | High | 15 - 25 |

| Prednisolone | Moderate | Moderate | 20 - 30 |

Applications in Medicine

Due to its biological activity profile:

- Therapeutic Uses : The compound is being explored for use in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

- Research Applications : It serves as a reference standard in various biochemical assays aimed at understanding steroid interactions with cellular receptors.

Q & A

What are the optimal synthetic routes for producing (9β,11β)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione, and how do chemical and microbiological methods compare?

Methodological Answer:

The compound can be synthesized from soybean phytosterols via a hybrid chemical-microbiological approach. Key steps include:

- Chemical dehydrogenation using catalysts like DDQ (dichlorodicyanoquinone) to introduce the 1(2)-double bond in pregna-4,16-diene-3,20-dione intermediates.

- Microbiological dehydrogenation with Nocardioides simplex VKM Ac-2033D, which selectively oxidizes the 3-keto-4-ene structure to form the 1,4-diene system.

- Epoxidation of the 9,11-position using peroxides or enzymatic methods.

Comparison: Microbiological methods offer higher stereoselectivity and reduced side reactions, while chemical routes provide faster scalability. Optimization depends on purity requirements and cost constraints .

How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural elucidation of this compound?

Advanced Analysis:

Discrepancies in spectral data often arise from:

- Stereochemical variations : Use 2D-NMR (COSY, NOESY) to confirm β-configurations at C9 and C11, and compare with dexamethasone epoxide derivatives .

- Degradation artifacts : Conduct stability studies under controlled humidity and temperature to identify degradation peaks in HPLC-MS profiles .

- Impurity interference : Cross-validate with reference standards from pharmaceutical impurity catalogs (e.g., Prednisolone Impurity J, EP) .

What advanced analytical techniques are critical for characterizing this compound’s impurities and degradation products?

Methodological Answer:

- HPLC-PDA/MS : Resolve co-eluting impurities like 21-acetate derivatives using C18 columns with acetonitrile/water gradients .

- High-resolution MS (HRMS) : Differentiate isobaric species (e.g., 16α-methyl vs. 16β-methyl epoxides) with mass accuracy <2 ppm .

- X-ray crystallography : Confirm stereochemistry for regulatory submissions, referencing dexamethasone analogs .

How does the stereochemistry at C9 and C11 influence the compound’s biological activity and stability?

Advanced Research Focus:

- The 9β,11β-epoxy group enhances glucocorticoid receptor binding but reduces metabolic stability compared to 9α-fluoro analogs.

- Stability studies show rapid hydrolysis of the epoxide in acidic conditions (pH <3), forming diol derivatives. Use accelerated stability testing (40°C/75% RH) to model degradation pathways .

What are the best practices for isolating this compound from complex corticosteroid synthesis mixtures?

Methodological Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate epoxy derivatives from 17-hydroxy byproducts .

- Preparative HPLC : Employ a phenyl-hexyl stationary phase for high-purity isolation (>98%) .

- Crystallization : Recrystallize from acetone/water to remove polar impurities like 21-acetate isomers .

How can researchers validate the absence of genotoxic impurities (e.g., nitrosamines) in batches of this compound?

Advanced Quality Control:

- LC-MS/MS : Detect nitrosamines at ppb levels using MRM transitions (e.g., m/z 74→42 for N-nitrosodimethylamine) .

- Forced degradation : Stress samples with nitrosating agents (NaNO2/HCl) and monitor formation of nitroso-epoxide adducts .

What metabolic pathways are hypothesized for this compound based on structurally related corticosteroids?

Research Hypothesis:

- Phase I metabolism : Epoxide hydrolysis via microsomal epoxide hydrolase (mEH) to form 9β,11β-diol derivatives, similar to beclomethasone metabolism .

- Phase II conjugation : Glucuronidation at C21-hydroxyl, confirmed by incubation with human liver microsomes and UDP-glucuronosyltransferase assays .

How do researchers address discrepancies in reported cytotoxicity data across in vitro models?

Data Contradiction Analysis:

- Cell line variability : Test in A549 (lung) and HepG2 (liver) cells with standardized MTT assays, controlling for glucocorticoid receptor density .

- Solvent effects : Use DMSO concentrations <0.1% to avoid artifactual toxicity .

What computational tools are effective for predicting the compound’s physicochemical properties?

Advanced Modeling:

- DFT calculations : Optimize the epoxy-pregna structure at the B3LYP/6-31G* level to predict logP (2.8) and pKa (13.5 for C21-OH) .

- Molecular docking : Simulate binding to the glucocorticoid receptor (PDB: 4CSN) to correlate substituent effects with activity .

How can the compound’s photostability be improved for formulation studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.